Trimethoxymethane

Description

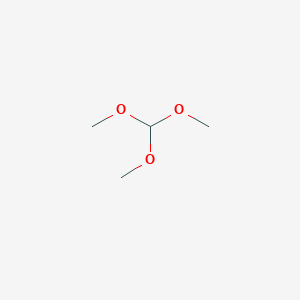

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

trimethoxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c1-5-4(6-2)7-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOKUURKVVELLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027122 | |

| Record name | Trimethoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a pungent odor; [HSDB] | |

| Record name | Methane, trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyl orthoformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

100.6 °C @ 760 MM HG | |

| Record name | TRIMETHYL ORTHOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHANOL, IN ETHER | |

| Record name | TRIMETHYL ORTHOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9676 @ 20 °C/4 °C | |

| Record name | TRIMETHYL ORTHOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.67 (AIR= 1) | |

| Record name | TRIMETHYL ORTHOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

81.4 [mmHg] | |

| Record name | Trimethyl orthoformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

149-73-5 | |

| Record name | Trimethyl orthoformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl orthoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethoxymethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl orthoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ORTHOFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAM28819YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYL ORTHOFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthesis Methodologies for Trimethoxymethane

Industrial-Scale Preparation Routes for Trimethoxymethane

The large-scale production of this compound has historically been dominated by two principal synthetic routes. wikipedia.orgatamanchemicals.comlookchem.comchemicalbook.comchemicalbook.com

Methanolysis of Hydrogen Cyanide for this compound Production

A primary industrial method for synthesizing this compound involves the methanolysis of hydrogen cyanide. wikipedia.orgatamanchemicals.comlookchem.comchemicalbook.comchemicalbook.comchembk.com This process is a variation of the Pinner reaction, where hydrogen cyanide reacts with methanol (B129727) in the presence of an acid catalyst, typically hydrogen chloride. atamanchemicals.com The reaction proceeds through the formation of an intermediate imino ether, which subsequently reacts with additional methanol to yield this compound and ammonia (B1221849) as a byproduct. wikipedia.org This method is noted for its potential to produce high-purity this compound, with some refining processes achieving purities of 99.6%–99.8wt%. atamanchemicals.comgoogle.com A key advantage of this route is the potential to utilize hydrogen cyanide, which may be a byproduct from other industrial processes. foreschem.com

Evaluation of Process Yields and Industrial Limitations

Both major industrial routes present distinct advantages and challenges. The hydrogen cyanide method can achieve high yields and product purity. google.com However, the extreme toxicity of hydrogen cyanide necessitates stringent safety protocols and specialized handling equipment, which can increase investment and operational costs. foreschem.com

The Williamson-type synthesis from chloroform (B151607) avoids the use of highly toxic hydrogen cyanide. atamanchemicals.com One-step processes based on this reaction are considered clean production technologies and can achieve total yields of over 97% and purities exceeding 99.8%, based on chloroform. foreschem.com However, the "one-kettle" variations can sometimes result in lower yields, in the range of 30-50%. google.com A patented process for the related triethyl orthoformate, which addresses challenges like hydrolysis, reports yields of 65-75% and purities of 98-99%. google.comatamanchemicals.com The large quantities of sodium chloride produced as a byproduct in the chloroform route require efficient separation and disposal.

Table 1: Comparison of Industrial Synthesis Routes for this compound

| Feature | Methanolysis of Hydrogen Cyanide | Williamson Ether Synthesis (from Chloroform) |

| Primary Reactants | Hydrogen Cyanide, Methanol, Hydrogen Chloride wikipedia.orgatamanchemicals.comlookchem.com | Chloroform, Sodium Methoxide (B1231860) wikipedia.orgatamanchemicals.comlookchem.com |

| Key Advantage | Can utilize by-product HCN foreschem.com | Avoids use of highly toxic HCN atamanchemicals.com |

| Reported Purity | Can reach 99.6%–99.8% after refining atamanchemicals.comgoogle.com | Can exceed 99.8% foreschem.com |

| Industrial Limitations | High toxicity of HCN requires specialized handling and safety measures foreschem.com | Byproduct (NaCl) disposal; some process variations have lower yields google.com |

Laboratory-Scale Synthetic Approaches to this compound

In the laboratory, the synthesis of this compound can be tailored for specific research needs, with a strong emphasis on achieving high purity and optimizing reaction parameters.

Optimized Reaction Conditions and Reagents for High Purity this compound Synthesis

For laboratory preparations, the reaction between chloroform and sodium methoxide is often favored. chembk.com To ensure high purity, anhydrous conditions are crucial, and the reaction is typically conducted under an inert atmosphere. The sodium methoxide is often freshly prepared. The reaction is generally heated to reflux. After the reaction, the solid sodium chloride is filtered off, and the this compound is purified by distillation. foreschem.com

Recent studies have explored optimizing reaction conditions for specific applications. For instance, in the formylation of indoles, the combination of this compound and boron trifluoride diethyl etherate (BF₃·OEt₂) under solvent-free conditions has been shown to be highly effective. acs.orgacs.org The rapid addition of the catalyst to a mixture of indole (B1671886) and this compound significantly improved the yield of the desired product. acs.org Another study demonstrated the use of a deep eutectic solvent as both a catalyst and reaction medium for the N-formylation of aromatic amines with this compound, offering a greener alternative to traditional methods. academie-sciences.fr

Novel and Emerging Methodologies in this compound Synthesis

Research continues to explore more efficient, sustainable, and novel routes for synthesizing this compound and related orthoesters. One innovative approach involves the electrochemical synthesis of orthoesters. rsc.org This method can involve the functionalization of compounds like 1,3-benzodioxoles with various alcohols in an undivided cell. rsc.org

Another area of development is the use of novel catalytic systems. For example, a new synthetic method for triethyl orthoformate involves reacting ethyl formate (B1220265) with sodium ethoxide to generate diethoxy sodium methoxide, which then reacts with chloroethane. google.com While not directly for this compound, this highlights the exploration of alternative reaction pathways in orthoester synthesis. Furthermore, the use of this compound itself as a reactant in novel, light-driven cross-coupling reactions is an active area of research, demonstrating its versatility beyond a simple reagent. chemicalbook.com For instance, it can act as a source of methyl radicals for the methylation of (hetero)aryl chlorides under photochemical conditions. chemicalbook.com

Green Chemistry Principles in this compound Production

The increasing global emphasis on sustainable manufacturing has spurred significant research into green chemistry approaches for the production of essential chemical compounds, including this compound. news-medical.net This movement is guided by twelve core principles, such as waste prevention, atom economy, and the use of safer solvents and reaction conditions to minimize environmental impact and enhance safety. news-medical.netacs.org The application of these principles to this compound synthesis aims to develop more efficient, economically viable, and environmentally responsible processes. news-medical.netchemblink.com

A key aspect of green chemistry involves minimizing or eliminating the use of volatile and often toxic organic solvents. rsc.org Solvent-free, or neat, reaction conditions offer several advantages, including reduced waste, lower costs, simplified purification processes, and enhanced reaction rates. rsc.orgmdpi.com

Several studies have demonstrated the feasibility and benefits of solvent-free synthesis involving this compound (TMOF), which can act as both a reagent and a solvent in certain reactions. For instance, the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles can be achieved through a three-component condensation of an amine, sodium azide (B81097), and this compound, catalyzed by indium triflate under solvent-free conditions. chemicalbook.com Another example is the synthesis of tris(indolyl)methanes, where indole and this compound react efficiently at 50°C without a solvent to produce the desired product in high yield and a short reaction time. rsc.org

The use of solid catalysts is also prominent in solvent-free reactions involving TMOF. Perchloric acid adsorbed on silica (B1680970) gel has been shown to be an effective and reusable catalyst for the acetalization of aldehydes and ketones using trialkyl orthoformates under solvent-free conditions. organic-chemistry.org Similarly, nanoporous TiO2 containing an ionic liquid bridge has been used for the green and efficient synthesis of N,N′-diarylformamidines from amines and TEOF under solvent-free conditions, offering good yields and catalyst reusability. mdpi.com

Table 1: Examples of Solvent-Free Reactions Involving this compound

| Product | Reactants | Catalyst | Conditions | Yield | Reference |

| 1-Substituted-1H-1,2,3,4-tetrazoles | Amine, Sodium Azide, this compound | Indium triflate | Solvent-free | - | chemicalbook.com |

| Tris(indolyl)methane | Indole, this compound | - | 50°C, 22 min | 95% | rsc.org |

| Dimethyl acetals | Aldehydes/Ketones, Trimethyl orthoformate | Perchloric acid on silica gel | Solvent-free | Excellent | organic-chemistry.org |

| N,N′-Diarylformamidines | Amines, Triethyl orthoformate | Nanoporous TiO2 with ionic liquid bridge | Solvent-free | Good | mdpi.com |

| 2,4-Disubstituted quinazolines | 2-Aminoaryl ketones, Triethyl orthoformate | - | 100°C, 90-120 min | 88-94% | mdpi.com |

This table is interactive. Users can sort columns to compare different solvent-free synthetic methods.

One area of active research is the use of this compound as a "green" solvent and reagent. solubilityofthings.com Its ability to facilitate reactions in a mild and environmentally friendly manner aligns with the principles of sustainability. chemblink.com For example, it has been investigated as a water scavenger in the depolymerization of silicone rubber, reacting with water to form additional methanol, thus driving the reaction forward. mdpi.com

The transition from traditional batch processing to continuous-flow manufacturing represents a significant step towards sustainability in chemical synthesis. nih.govacs.org Continuous-flow methods often lead to substantial reductions in energy consumption, water usage, and waste generation. nih.govacs.org A life-cycle analysis of several pharmaceutical processes demonstrated that implementing continuous-flow methods, which included the use of this compound, resulted in decreased carbon emissions and a smaller environmental footprint. nih.govacs.org Specifically, the reduced use of TMOF and other solvents in these continuous processes was a major driver of these environmental benefits. nih.govacs.org

Furthermore, this compound itself is being explored as a potential biofuel and a fuel for direct oxidation liquid-feed fuel cells. researchgate.net Its high oxygen content and lack of direct carbon-carbon bonds can lead to a significant reduction in soot formation during combustion, making it a cleaner-burning fuel alternative. researchgate.net

The synthesis of valuable chemicals from renewable resources is another cornerstone of green chemistry. Glycerol (B35011), a byproduct of biodiesel production, can be reacted with this compound to produce new derivatives, offering a pathway to valorize this bio-based feedstock. mdpi.com

Table 2: Comparison of Environmental Impact Reduction Strategies

| Strategy | Description | Key Benefits | Example Application |

| Continuous-Flow Chemistry | Transitioning from batch to continuous manufacturing processes. | Reduced energy and water consumption, less waste, lower carbon emissions. nih.govacs.org | Pharmaceutical synthesis involving this compound. nih.govacs.org |

| Use of Renewable Feedstocks | Utilizing bio-based starting materials instead of fossil fuels. | Reduced reliance on finite resources, potential for biodegradability. | Reaction of glycerol with this compound to create new derivatives. mdpi.com |

| Alternative Fuel Source | Employing this compound as a biofuel or in fuel cells. | Reduced soot formation and emissions during combustion. researchgate.net | Blending TMOF with diesel to reduce emissions. researchgate.net |

| Green Solvent/Reagent | Using this compound as an environmentally benign solvent or water scavenger. | Milder reaction conditions, reduced hazardous waste. chemblink.comsolubilityofthings.com | Depolymerization of silicone rubber. mdpi.com |

This table is interactive. Users can sort columns to explore different approaches to reducing the environmental impact associated with this compound.

Mechanistic Insights into Trimethoxymethane Reactivity

Fundamental Reactivity Patterns of Orthoformate Esters

Orthoformate esters, including trimethoxymethane, are characterized by a central carbon atom that is highly electron-deficient due to the inductive effect of the three electronegative oxygen atoms. rsc.orgatamanchemicals.com This inherent electrophilicity is the cornerstone of their reactivity, making them precursors to carbocationic intermediates under acidic conditions.

This compound readily undergoes nucleophilic substitution reactions, a characteristic stemming from its orthoester structure. solubilityofthings.com These reactions are typically catalyzed by acid. The mechanism commences with the protonation of one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol). Subsequent departure of methanol (B129727) generates a highly stabilized dialkoxycarbenium ion. This electrophilic intermediate is then attacked by a nucleophile, completing the substitution process. A prime example of this reactivity is the hydrolysis of this compound back to a formate (B1220265) ester and methanol, where water acts as the nucleophile.

While nucleophilic substitution is the predominant pathway, elimination reactions can also occur. solubilityofthings.com In the context of its use as a dehydrating agent during acetal (B89532) formation, this compound reacts with water in an acid-catalyzed nucleophilic substitution to form methyl formate and methanol, effectively removing water from the reaction equilibrium. organic-chemistry.org

Reaction Mechanisms of this compound in Organic Transformations

This compound serves as a versatile C1 building block and a precursor for various functional groups, participating in transformations that range from carbonyl protection to radical methylation.

One of the most common applications of this compound is as a protecting group for aldehydes and ketones via acetal formation. wikipedia.orgatamanchemicals.com It can also function as a dehydrating agent in these reactions to drive the equilibrium toward the product. organic-chemistry.orgtotal-synthesis.com

Acetal Formation: The reaction is acid-catalyzed. The mechanism involves:

Protonation: An acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: An alcohol (like methanol, which can be a solvent or formed from the orthoester) attacks the activated carbonyl carbon, forming a hemiacetal.

Proton Transfer and Elimination: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). Elimination of water generates a resonance-stabilized oxocarbenium ion.

Final Attack: A second molecule of the alcohol attacks the oxocarbenium ion, and subsequent deprotonation yields the acetal.

When this compound is used with a diol like ethylene (B1197577) glycol, it facilitates the formation of cyclic acetals by acting as both a methoxy source and a scavenger for the water produced. total-synthesis.com

Acetal Deprotection: The removal of the acetal protecting group is essentially the reverse of the formation mechanism, achieved through acid-catalyzed hydrolysis. wikipedia.orgtotal-synthesis.comfiveable.me The presence of excess water drives the equilibrium back towards the carbonyl compound. total-synthesis.com

Table 1: Mechanistic Steps of Acetal Protection and Deprotection This is an interactive table. You can click on the headers to sort the data.

| Step | Acetal Formation (Protection) | Acetal Deprotection (Hydrolysis) |

|---|---|---|

| 1 | Protonation of the carbonyl oxygen. | Protonation of an acetal oxygen. |

| 2 | Nucleophilic attack by an alcohol on the carbonyl carbon. | Elimination of an alcohol molecule to form an oxocarbenium ion. |

| 3 | Proton transfer to the hydroxyl group. | Nucleophilic attack by water on the oxocarbenium ion. |

| 4 | Elimination of water to form an oxocarbenium ion. | Deprotonation to form a hemiacetal. |

| 5 | Attack by a second alcohol molecule. | Protonation of the second alkoxy group. |

| 6 | Deprotonation to yield the final acetal. | Elimination of the second alcohol molecule and deprotonation to yield the carbonyl. |

Recent advancements in synthetic methodology have established this compound as an effective source of methyl radicals for C-H functionalization. chemicalbook.com This approach avoids the harsh conditions often required for traditional methylation methods. researchgate.netnih.gov

The general mechanism involves a Ni(0) species undergoing oxidative addition with the (hetero)aryl chloride to form a Ni(II)-aryl complex. beilstein-journals.org This complex then intercepts the methyl radical generated from this compound to form a Ni(III) intermediate. Reductive elimination from this intermediate yields the methylated product and a Ni(I) species, which is then reduced by the photocatalyst to regenerate the active Ni(0) catalyst and complete the cycle. rsc.org

Table 2: Key Components in Nickel/Photoredox Catalyzed Methylation This is an interactive table. You can click on the headers to sort the data.

| Component | Role | Example(s) |

|---|---|---|

| Methyl Source | Precursor to the methyl radical. | This compound researchgate.netnih.gov |

| Substrate | Molecule to be methylated. | (Hetero)aryl chlorides, Acyl chlorides acs.org |

| Nickel Catalyst | Facilitates the cross-coupling reaction. | NiCl₂·glyme beilstein-journals.org |

| Photoredox Catalyst | Absorbs light to initiate radical formation. | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ beilstein-journals.org |

| Radical Initiator | Generated by the photocatalyst to abstract a hydrogen atom. | Chlorine radical researchgate.netbeilstein-journals.org |

The generation of the crucial methyl radical from this compound is achieved through a specific sequence involving a chlorine radical. researchgate.net This process is central to the success of the nickel/photoredox methylation strategy.

The proposed mechanism proceeds as follows:

Chlorine Radical Generation: The excited photocatalyst interacts with the Ni(II)-aryl chloride complex, leading to the generation of a chlorine atom. chemicalbook.com

Hydrogen Atom Transfer (HAT): The highly reactive chlorine radical selectively abstracts the hydrogen atom from the central carbon of this compound. This C-H bond is weaker than the C-H bonds of the methoxy groups, directing the abstraction to this site. researchgate.netresearchgate.net This step produces a tertiary radical.

β-Scission: The resulting tertiary radical is unstable and undergoes rapid, energetically favorable β-scission (fragmentation). acs.orgprinceton.edu This fragmentation releases a methyl radical (•CH₃) and a stable molecule of dimethyl carbonate. acs.org

This sequence provides a mild and efficient pathway to generate high-energy methyl radicals that can participate in cross-coupling reactions. princeton.edu

Enantioselective and Stereoselective Reactions Involving this compound

This compound, also known as trimethyl orthoformate (TMOF), serves as a crucial reagent in a variety of enantioselective and stereoselective reactions. chemicalbook.com These reactions are fundamental in organic synthesis for creating chiral molecules with a high degree of stereochemical purity, which is particularly important in the pharmaceutical industry.

One notable application is the direct and highly enantioselective reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with this compound. ub.edu This transformation is catalyzed by a chiral nickel(II) complex, specifically Tol-BINAPNiCl2, in the presence of triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) and 2,6-lutidine. chemicalbook.comub.edu The reaction yields enantiomerically pure 2-azido-3,3-dimethoxypropanamides in high yields. chemicalbook.comub.edu The utility of this method is further demonstrated by the efficient conversion of the N-benzyl amide derivative into the antiepileptic drug lacosamide (B1674222) through a novel C-C bond-forming process. ub.edu

Computational studies, specifically Density Functional Theory (DFT), have been employed to understand the remarkable stereocontrol observed in these reactions. ub.edu The proposed mechanism involves the addition of a nickel(II) enolate to an oxocarbenium intermediate generated from this compound. ub.eduub.edu The stereochemical outcome is dictated by the chiral ligand on the nickel catalyst. For instance, the use of different chiral ligands from the BINAP and SEGPHOS families resulted in varying degrees of enantioselectivity, with Tol-BINAP providing the highest enantiomeric excess. ub.edu

Another example involves the nickel(II) (S)-Tol-BINAP catalyzed alkylation of N-acylthiazolidinethiones with this compound, which introduces an acetal functionality with high enantioselectivity. researchgate.netthieme-connect.com The resulting N-acylthiazolidinethione moiety can be subsequently cleaved to afford various functional groups like alcohols, esters, or Weinreb amides, making the acetal a versatile synthetic handle. researchgate.net

Furthermore, stereoselective rearrangements of 1-(naphthalen-1-yl)propan-1-one with orthoesters, including this compound, have been developed to access 2-aryl alkanoates with good enantioselectivity. rsc.org This reaction is mediated by an iodine(III) reagent and triflic acid. rsc.org

Diastereoselectivity, the preferential formation of one diastereomer over another, is a critical aspect of stereocontrol in reactions involving this compound. The inherent stereochemistry of the substrates and the nature of the catalysts and reagents play a pivotal role in dictating the diastereomeric outcome.

A notable example of high diastereoselectivity is observed in the three-component reaction of o-hydroxybenzaldehydes, acetone, and this compound. rsc.org Catalyzed by ferric chloride hexahydrate, this reaction produces 2,4-dimethoxy-2-methyl-2H-1-benzopyrans in excellent yields, with the exclusive formation of the diastereomer having a trans-relationship between the two methoxy groups at the C2 and C4 positions. rsc.org

In the context of synthesizing chroman derivatives, a one-pot process involving salicylaldehyde (B1680747), styrene (B11656) derivatives, and this compound with a Lewis or Brønsted acid catalyst demonstrates moderate to high diastereoselectivity, favoring the cis isomer. iitb.ac.in This stereochemical control is crucial for pharmaceutical applications where the specific configuration of a molecule determines its biological activity. iitb.ac.in

The vinylogous Mukaiyama aldol (B89426) reaction of N-substituted 4-oxy-2-trimethylsilyloxypyrroles with a tartrate-based aldehyde also showcases the sensitivity of diastereoselectivity to the substituents on the pyrrole (B145914) ring. beilstein-journals.orgresearchgate.net Specifically, using an N-PMB or N-Bn protecting group in combination with a 4-methoxy substituent leads to an aldol adduct with the desired absolute configurations for the C-8 and C-8a stereocenters of the natural product castanospermine (B190763). beilstein-journals.org

Furthermore, in the synthesis of bicyclic lactones, tungsten-η¹-alkynols tethered with a this compound group undergo intramolecular cycloalkenation with high stereocontrol upon treatment with BF₃·Et₂O. acs.org The configuration of the newly formed stereocenters is influenced by the existing stereochemistry within the starting material.

The choice of chiral auxiliary can also direct the diastereoselectivity. For instance, in aldol reactions of chiral N-acyl oxazolidinones and thiazolidinethiones, the selection of the appropriate chiral auxiliary allows for the selective synthesis of either syn- or anti-aldol adducts. ub.edu

| Reaction Type | Reactants | Catalyst/Reagent | Major Product | Diastereoselectivity | Ref |

| Three-component reaction | o-hydroxybenzaldehydes, acetone, this compound | FeCl₃·6H₂O | 2,4-dimethoxy-2-methyl-2H-1-benzopyrans | High (trans) | rsc.org |

| One-pot synthesis | Salicylaldehyde, styrene derivatives, this compound | Lewis/Brønsted acid | Chroman derivatives | Moderate to High (cis) | iitb.ac.in |

| Vinylogous Mukaiyama aldol | N-substituted 4-oxy-2-trimethylsilyloxypyrroles, tartrate-based aldehyde | BF₃·OEt₂ | Aldol adduct for castanospermine synthesis | High | beilstein-journals.orgresearchgate.net |

| Intramolecular Cycloalkenation | Tungsten-η¹-alkynols with this compound tether | BF₃·Et₂O | Bicyclic lactones | High | acs.org |

Light-Driven Cross-Coupling Reactions Utilizing this compound

Light-driven reactions, particularly those combining photoredox and nickel catalysis, have emerged as a powerful tool for forging new chemical bonds under mild conditions. chemicalbook.comosti.govnih.govnih.gov In this context, this compound has been ingeniously employed as a methyl radical source for C(sp³)–H functionalization reactions. chemicalbook.comosti.govnih.govnih.govnih.govacs.org

The fundamental principle of these reactions involves a photoredox catalyst that, upon absorbing light, enters an excited state. chemicalbook.comosti.govnih.govnih.gov This excited state can then engage in electron or energy transfer with both a substrate and a nickel catalyst. chemicalbook.comosti.govnih.govnih.gov A key mechanistic feature is the photoinduced activation of the nickel catalyst itself. chemicalbook.comosti.govnih.gov Specifically, the photolysis of a Ni(III) aryl chloride species, formed through single-electron oxidation of a Ni(II) intermediate, can generate a chlorine radical. chemicalbook.comosti.govnih.gov

This photochemically generated chlorine atom is a potent hydrogen atom transfer (HAT) agent, capable of abstracting a hydrogen atom from a C(sp³)–H bond. osti.govnih.govnih.gov When this compound is used as the C(sp³)–H source, the chlorine radical preferentially abstracts the methine hydrogen due to its weaker bond dissociation energy compared to the methyl hydrogens. acs.org This generates a tertiary radical. chemicalbook.comnih.govacs.org

A crucial subsequent step is the β-scission of this tertiary radical, which releases a methyl radical and dimethyl carbonate. chemicalbook.comnih.govacs.org This methyl radical is then captured by the nickel catalyst in the cross-coupling cycle to achieve the methylation of (hetero)aryl chlorides and acyl chlorides. chemicalbook.comnih.gov This method offers a significant advantage by utilizing an abundant and common laboratory solvent as the methyl source, avoiding harsher and more complex methylating agents. chemicalbook.comnih.govacs.org The reaction exhibits broad functional group compatibility and can be applied in both early and late-stage synthetic modifications. chemicalbook.comnih.gov

Mechanistic studies have confirmed that the presence of light, the nickel catalyst, and the photoredox catalyst are all essential for the reaction to proceed. nih.gov These light-driven, nickel/photoredox-catalyzed reactions provide a mild and efficient pathway for C(sp³)–H functionalization and cross-coupling. osti.govnih.gov

| Reaction | Role of this compound | Catalytic System | Key Mechanistic Steps | Ref |

| Methylation of (hetero)aryl chlorides | Methyl radical source | Nickel/Photoredox | Photoinduced chlorine radical generation, Hydrogen Atom Transfer (HAT), β-scission of tertiary radical | chemicalbook.comnih.govacs.org |

| C(sp³)–H functionalization | C(sp³)–H bond source | Nickel/Photoredox | Photoactivation of Ni catalyst, electron/energy transfer, radical generation | osti.govnih.gov |

Formylation Reaction Mechanisms with this compound

This compound is a versatile and effective reagent for introducing a formyl group onto various organic substrates, a process known as formylation. atamanchemicals.comemcochemicals.com The mechanism of these reactions is highly dependent on the catalyst and the substrate employed.

In a general sense, the electrophilic character of the central carbon atom in this compound makes it susceptible to nucleophilic attack. rsc.org Under acidic conditions, this compound can generate a reactive electrophilic species, such as a dialkoxycarbonium ion, which then reacts with a nucleophilic substrate. core.ac.uk However, a common side reaction is the continued alkylation of the formylated product by the nucleophilic arene, leading to the formation of bulky triarylmethane compounds. rsc.org

A notable development in formylation methodology is the use of a boron trifluoride etherate (BF₃·OEt₂) catalyst with this compound for the formylation of indoles. acs.org This combination was discovered serendipitously during a study on Friedel-Crafts reactions. acs.org

The reaction of indole (B1671886) with this compound in the presence of Brønsted or Lewis acids typically yields trisindolylmethanes. acs.org However, the BF₃·OEt₂-catalyzed reaction can be controlled to favor the formation of 3-formylindole. acs.org Control experiments have shown that BF₃·OEt₂ is crucial for this formylation process, as replacing it with other Lewis acids like aluminum chloride leads exclusively to the trisindolylmethane byproduct. acs.org

Mechanistic investigations, including radical-trapping experiments, have indicated that this transformation does not proceed through a radical pathway. acs.org The current understanding is that BF₃·OEt₂ facilitates the generation of a key reactive intermediate from this compound, which then formylates the indole. The reaction conditions, such as temperature and catalyst loading, can be optimized to maximize the yield of the desired formylated product over the triarylmethane byproduct. acs.org

Titanium(IV) chloride (TiCl₄) is another effective Lewis acid catalyst for promoting formylation reactions with this compound. researchgate.netthieme-connect.comresearchgate.net This method has been successfully applied to the formylation of N,N-dialkylarylamines. researchgate.net The reaction is typically carried out in a solvent like dichloromethane (B109758) at temperatures ranging from 0 °C to room temperature, providing the corresponding formyl derivatives in good yields (75-89%). researchgate.net

The proposed mechanism involves the activation of this compound by TiCl₄ to generate a highly electrophilic species. This electrophile then undergoes an electrophilic aromatic substitution reaction with the electron-rich N,N-dialkylarylamine. A detailed protocol involves the dropwise addition of a TiCl₄ solution to a cooled mixture of the N,N-dialkylarylamine and this compound. researchgate.net

This TiCl₄/(MeO)₃CH reagent system is considered to have significant synthetic potential due to the ready accessibility of the formyl derivatives under mild conditions. thieme-connect.com The methodology has also been utilized in the synthesis of agrochemicals like azoxystrobin (B1666510), where a 2-(2-(6-(2-cyano-benzene oxygen) pyrimidine-4-oxygen base) phenyl)-methyl acetate (B1210297) is formylated using titanium tetrachloride and this compound. google.com

| Catalyst | Substrate | Product | Key Features | Ref |

| BF₃·OEt₂ | Indoles | 3-Formylindole | Suppresses triarylmethane formation, non-radical mechanism | acs.org |

| TiCl₄ | N,N-Dialkylarylamines | Formyl derivatives | Good yields, mild conditions (0 °C to room temperature) | thieme-connect.comresearchgate.net |

| TiCl₄ | Phenylacetate derivative | Formylated intermediate for Azoxystrobin | Application in agrochemical synthesis | google.com |

Acylation Reaction Mechanisms Promoted by this compound

This compound can also participate in acylation reactions, where it serves to introduce a formyl group, which is a specific type of acylation. atamanchemicals.comemcochemicals.com A significant application of this compound in this context involves the in situ generation of vinyl ethers from acetals, which then act as nucleophiles in acylation reactions. researchgate.netthieme-connect.com

This one-pot procedure has been utilized to synthesize 4-alkoxy-1,1,1-trihalo-3-alken-2-ones, which are valuable building blocks in heterocyclic synthesis. researchgate.net The regiochemistry of the acylation of these in situ generated enol ethers from acetals of unsymmetrical ketones has also been reported. researchgate.net

In a broader sense, while this compound's primary role is formylation, the term "acylation" can encompass this transformation. The reaction of aromatic amines with this compound in the presence of TiCl₄ to yield formyl derivatives is a prime example of this type of acylation. researchgate.netthieme-connect.com

Role of this compound in Annulation and C-C Bond Formation Reactions

This compound, also known as trimethyl orthoformate, serves as a valuable C1 building block in organic synthesis, particularly in reactions involving the formation of carbon-carbon (C-C) bonds and the construction of cyclic systems, a process known as annulation. ias.ac.in The synthetic utility of this compound in these transformations hinges on its ability to generate a highly reactive electrophilic species, the dialkoxycarbonium ion, under acidic conditions, typically facilitated by a Lewis acid. ias.ac.in This electrophile can then engage with a variety of carbon nucleophiles.

One of the primary applications of this compound is in the dialkoxymethylation of compounds with active methylene (B1212753) groups. ias.ac.in Substrates such as acetylacetone, ethyl acetoacetate, and diethyl malonate react with this compound in the presence of acetic anhydride (B1165640) to yield the corresponding methoxymethylene derivatives. ias.ac.in More significantly, this compound is instrumental in annulation reactions with specifically designed unsaturated ketones. ias.ac.inresearchgate.net The acid-catalyzed reaction between a γ,δ-unsaturated ketone and this compound, for instance, can lead to the formation of a cyclopentenone ring. researchgate.net This process often involves a formylation-cyclization sequence, providing a strategic pathway to functionalized polycyclic and bridged ring systems, such as bicyclo[3.3.1]nonanes. rsc.orgias.ac.in

The mechanism for these C-C bond-forming reactions generally begins with the activation of this compound by a Lewis acid (e.g., boron trifluoride etherate), which facilitates the loss of a methoxide (B1231860) ion to form the dimethoxycarbonium ion, [HC(OCH₃)₂]⁺. ias.ac.in This potent electrophile is then attacked by a nucleophilic carbon, such as an enol or enol ether derived from a ketone substrate. ias.ac.in Subsequent cyclization and elimination steps lead to the final annulated product. The regioselectivity of the reaction with unsymmetrical ketones provides evidence for this mechanism, where the ketone is activated and deprotonated to an enol ether, which then undergoes electrophilic attack by the dimethoxycarbonium ion. ias.ac.in

Mechanisms of Multi-Component Reactions Employing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing the essential parts of all starting materials, represent a highly efficient strategy in organic synthesis. wikipedia.orgscielo.br this compound is an effective reagent in various MCRs, often acting as a one-carbon linchpin to construct complex molecular architectures. mdpi.com In these reactions, this compound can react sequentially with other components, leading to the formation of a reactive intermediate that is then trapped by another reactant in the flask. scielo.br

The mechanism of MCRs involving this compound is highly dependent on the specific reactants and catalysts employed. A common mechanistic pathway involves the initial reaction of this compound with a nucleophile, such as an amine. mdpi.com For example, in a three-component reaction between an amine, this compound, and a third component like diethyl phosphite, the amine first attacks the this compound. mdpi.com This nucleophilic addition, followed by the elimination of methanol molecules, generates a reactive amidine or imine intermediate in situ. mdpi.com This intermediate is then susceptible to attack by the second nucleophile (diethyl phosphite), leading to the final product, in this case, N-substituted aminomethylenebisphosphonic acids. mdpi.com

In other MCRs, this compound can be used to generate different reactive species. For instance, in the synthesis of 1-aryl-1H-tetrazole derivatives from an aromatic amine, sodium azide (B81097), and this compound, the reaction is catalyzed by ferric chloride (FeCl₃). mdpi.com The probable mechanism involves the formation of an intermediate from the amine and this compound, which then undergoes cyclization with the azide to form the tetrazole ring. mdpi.com The efficiency and atom economy of these reactions make them a powerful tool in the synthesis of heterocyclic compounds. mdpi.com

A notable example of a multi-component reaction involving this compound is the palladium-catalyzed three-component synthesis of complex heterocyclic structures from alkynols, salicylaldehyde derivatives, and this compound itself. nih.govacs.org This methodology allows for the construction of chroman ketals and spiroketals, which are significant scaffolds in bioactive molecules. nih.govacs.org

In a typical reaction, a steroid alkynol, a salicylaldehyde derivative, and this compound are combined in the presence of a palladium catalyst. nih.gov The outcome of the reaction can be influenced by the substitution pattern on the salicylaldehyde. For instance, the reaction with salicylaldehyde primarily yields a chroman ketal, whereas using 2,5-dihydroxy-salicylaldehyde can lead to a mixture of a chroman ketal and a spiroketal. nih.govacs.org This reaction has also been successfully applied to enol ethers in place of alkynols to produce tetrahydro-2H,5H-pyrano[2,3-b]chromenes. researchgate.net

The proposed mechanism for this transformation is intricate. It is believed to proceed through the formation of an ortho-quinone methide intermediate derived from the salicylaldehyde. The palladium catalyst facilitates the reaction, and this compound plays a crucial role in the formation of the ketal or spiroketal moiety. researchgate.net This reaction highlights the power of combining transition metal catalysis with MCRs to achieve high levels of molecular complexity from relatively simple starting materials. nih.govbeilstein-journals.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Major Product Type | Source |

|---|---|---|---|---|---|

| Steroid Alkynol | Salicylaldehyde | This compound | Palladium | Chroman Ketal | nih.gov |

| Steroid Alkynol | 2,5-Dihydroxysalicylaldehyde | This compound | Palladium | Chroman Ketal & Spiroketal | nih.govacs.org |

| Enol Ether | Salicylaldehyde | This compound | Palladium | Tetrahydro-2H,5H-pyrano[2,3-b]chromene | researchgate.net |

Catalytic Roles of Lewis and Brønsted Acids in this compound Chemistry

Both Lewis and Brønsted acids are pivotal in activating this compound and its reaction partners, enabling a wide array of chemical transformations. researchgate.netrsc.orgnih.gov The choice of acid catalyst can significantly influence reaction rates and selectivity. researchgate.net

Lewis Acids: Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂), ferric chloride (FeCl₃), and zirconium(IV) chloride (ZrCl₄), function by accepting an electron pair from one of the oxygen atoms in this compound. ias.ac.innih.govresearchgate.net This coordination weakens the adjacent carbon-oxygen bond, facilitating the departure of a methoxide group to generate a highly electrophilic dimethoxycarbonium ion ([HC(OCH₃)₂]⁺). ias.ac.inwikipedia.org This activation step is fundamental for many reactions, including C-H formylation of electron-rich systems like indoles and electrophilic substitution reactions. ias.ac.innih.gov The introduction of Lewis acid additives can also work in concert with transition metal catalysts, enhancing reactivity and selectivity in bond-forming processes. nih.gov For example, BF₃·OEt₂ has been shown to be an effective catalyst for the C-H formylation of indoles using this compound as the formyl source. nih.gov

Brønsted Acids: Brønsted acids, which are proton donors like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), and acidic resins like Amberlyst-15, also play a crucial catalytic role. nih.govresearchgate.net They can protonate this compound to initiate the formation of the reactive carbonium ion, similar to Lewis acids. researchgate.net Furthermore, Brønsted acids are effective in catalyzing reactions involving other substrates, such as the reaction between glycerol (B35011) and this compound. researchgate.netresearchgate.net In this reaction, both Brønsted and Lewis acids accelerate the attainment of the thermodynamic equilibrium between intermediates. researchgate.net Studies have shown that the strength of the Brønsted acid, often expressed by the Hammett acidity function (H₀), is a key parameter; stronger acids (lower H₀) lead to faster reactions but can also promote the formation of side products, whereas weaker acids may offer higher selectivity. researchgate.netmdpi.com For instance, in the glycerol-trimethoxymethane reaction, catalysts like H₂SO₄ and Amberlyst-36 promoted fast reactions but with moderate selectivity, while weaker acidic ionic liquids were more selective towards the desired orthoester product. researchgate.net

| Catalyst | Type | Selectivity (after 1h) | Note | Source |

|---|---|---|---|---|

| None | N/A | 75% | Slow reaction, 93% selectivity after 24h | researchgate.net |

| H₂SO₄ | Brønsted | 84% | Strong acid, faster reaction | researchgate.net |

| Amberlyst-15 | Brønsted (Resin) | 79% | Solid acid catalyst | researchgate.net |

| Amberlyst-36 | Brønsted (Resin) | 87% | Solid acid catalyst | researchgate.net |

| Iron Chloride (FeCl₃) | Lewis | 91% | High selectivity among tested catalysts | researchgate.net |

| Aluminum Fluoride | Lewis | 87% | - | researchgate.net |

| BSMImHSO₄ | Brønsted (Ionic Liquid) | 96% | Highly effective and selective | researchgate.net |

Spectroscopic and Computational Investigations of Trimethoxymethane

Advanced Spectroscopic Characterization of Trimethoxymethane and Its Derivatives

A variety of sophisticated spectroscopic techniques have been employed to elucidate the intricate details of this compound's molecular structure and its role in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and this compound has been well-characterized by both ¹H and ¹³C NMR.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the methoxy (B1213986) (-OCH₃) and the central methine (CH) protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methoxy protons appear as a singlet, while the methine proton also appears as a singlet due to the absence of adjacent protons. chemicalbook.comspectrabase.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the structure with signals for the methoxy carbons and the central methine carbon. scielo.br The chemical shifts are indicative of the electronic environment of each carbon atom.

While standard 1D NMR provides basic structural information, advanced 2D NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for unambiguously assigning all proton and carbon signals, especially in more complex derivatives of this compound. rsc.orgmdpi.com These advanced methods allow for the detailed mapping of proton-carbon connectivities and spatial proximities within the molecule.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | 3.327 | Singlet (9H, -OCH₃) |

| ¹H | 4.964 | Singlet (1H, CH) |

| ¹³C | 52.56 | -OCH₃ |

| ¹³C | 103.09 | CH |

Data sourced from references chemicalbook.comscielo.br. Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency.

Fourier-Transform Infrared (FTIR) Spectroscopy for Mechanistic Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and for monitoring the progress of chemical reactions in real-time. mt.commdpi.com The IR spectrum of this compound displays characteristic absorption bands corresponding to C-H and C-O bond vibrations. chemicalbook.comguidechem.com

In-situ FTIR spectroscopy has been particularly useful for elucidating reaction mechanisms involving this compound. researchgate.netacs.org For example, it has been used to study the formation of dimethyl carbonate from methanol (B129727), where this compound can act as a dehydrating agent. acs.org By tracking the appearance of product bands and the disappearance of reactant bands, researchers can gain insights into reaction kinetics and identify transient intermediates. mt.com The tautomeric equilibrium in products derived from reactions with this compound has also been investigated using a combination of FTIR and NMR spectroscopy. rsc.org

Mass Spectrometry (MS) and Photoionization Mass Spectrometry (i²PEPICO) Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, this compound typically shows a prominent peak for the [M-1]⁺ ion and other characteristic fragments. nih.govnist.govmassbank.eu Gas chromatography-mass spectrometry (GC-MS) is commonly used to analyze reaction mixtures containing this compound and its derivatives. nih.govnih.gov

A more advanced technique, double-imaging photoelectron photoion coincidence (i²PEPICO) spectroscopy, has been instrumental in studying the complex chemistry of this compound, particularly in combustion and oxidation processes. researchgate.netresearchgate.netpsi.ch i²PEPICO allows for isomer-specific detection, which is crucial for distinguishing between different products that have the same mass-to-charge ratio. dlr.de This technique has been applied to investigate the oxidation of this compound in flow reactors, providing detailed information on isomer distribution and helping to clarify the different reactivity of branched versus linear ethers. researchgate.netresearchgate.netpsi.ch These studies are essential for developing accurate chemical kinetic models for biofuel combustion. dlr.de

Table 2: Key Mass Spectrometry Fragments for this compound (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 75 | 100.0 | [CH(OCH₃)₂]⁺ |

| 47 | 33.6 | [CH₃O=CH₂]⁺ |

| 105 | 2.1 | [M-H]⁺ |

| 76 | 3.4 | [H₂C(OCH₃)₂]⁺ |

| 31 | 34.4 | [CH₃O]⁺ |

Data compiled from references chemicalbook.comnih.govmassbank.eu.

Other Spectroscopic Techniques (UV-Vis, XPS, DRIFT) for Structural and Electronic Insights

Beyond NMR, IR, and MS, other spectroscopic methods provide additional layers of information about this compound and its chemical environment.

UV-Vis Spectroscopy: While this compound itself does not absorb significantly in the UV-visible range, the technique is used to study the UV absorption spectra of radicals derived from it, such as the (CH₃O)₂CHOCH₂ radical, which is important in atmospheric chemistry. researchgate.netuv-vis-spectral-atlas-mainz.org It is also used to characterize products formed in reactions where this compound is a reactant. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface. In studies involving this compound, XPS has been employed to characterize catalysts, such as iron molybdate (B1676688) mixed oxides or ceria-zirconia nanocomposites, used in reactions like the synthesis of dimethoxymethane (B151124) or dimethyl carbonate. researchgate.netcapes.gov.brfrontiersin.org XPS analysis can reveal the oxidation states of the catalyst's metal centers, which is crucial for understanding the catalytic mechanism. rsc.orgresearchgate.net

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT): DRIFT is a variation of FTIR that is particularly suited for analyzing powdered solid samples. While specific DRIFT studies focused solely on this compound are not prominent, this technique is widely used in catalysis research to study the interaction of reactants, like this compound, with the surface of heterogeneous catalysts. It allows for the observation of adsorbed species and surface reaction intermediates under reaction conditions.

Computational Chemistry Approaches to this compound

Computational chemistry provides a theoretical framework for understanding the properties and reactivity of molecules like this compound at an atomic level, complementing experimental findings.

Ab Initio and Density Functional Theory (DFT) Studies of Molecular Structure and Conformations

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to predict the geometric and electronic structure of molecules. These methods have been applied to study the conformations of this compound and related molecules. acs.orgresearchgate.net

DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31++G**, have been employed to determine the most stable conformations of this compound. ub.edunih.gov These studies explore the potential energy surface by rotating the methoxy groups to identify different conformers and calculate their relative energies. mdpi.com For instance, research has compared the conformational preferences of this compound with analogous phosphorus compounds like trimethyl phosphite, using computational analysis to understand the underlying stereoelectronic effects. nih.gov

Furthermore, computational studies have been crucial in elucidating reaction mechanisms. For example, DFT calculations have been used to investigate the potential energy surface of the reaction between this compound and hydroxyl (OH) radicals, a key process in atmospheric and combustion chemistry. researchgate.netx-mol.net These studies help to predict reaction pathways, transition state energies, and rate coefficients, providing a detailed understanding of how the molecule reacts. researchgate.net

Potential Energy Surface (PES) Analysis of Reactions Involving this compound

The reactivity of this compound (TMM), also known as trimethyl orthoformate (TMOF), is fundamentally governed by its potential energy surface (PES), which maps the energy of the system as a function of its atomic coordinates. Computational studies have been instrumental in exploring the PES for various reactions involving TMM, providing insights into reaction mechanisms, transition states, and product distributions.

A significant area of investigation has been the reaction of TMM with hydroxyl (OH) radicals, a key process in atmospheric and combustion chemistry. Theoretical studies of the PES for the TMM + OH reaction have been conducted using high-level quantum chemical methods, such as the M06-2X-GD3/6-311++G(d,p) approach for geometry optimization and the QCISD(T)/6-311++G(d,p) method for energy calculations. iupac.org These analyses reveal the intricate pathways of the reaction, including the formation of various products.

The introduction of a third methoxy group in TMM, compared to its smaller counterpart dimethoxymethane (DMM), has a notable effect on the PES. It lowers the bond dissociation energy of the hydrogen atom at the central carbon (the tertiary C-H bond). iupac.org This makes the H-abstraction from this site a lower energy pathway compared to abstraction from the methoxy groups, especially at lower temperatures. iupac.org

Furthermore, investigations into the pyrolysis of TMM have identified methoxy-induced H-atom migration as a key unimolecular decomposition pathway. This reaction, which yields methanol and a singlet diradical, is found to be a dominant feature of TMM's pyrolysis chemistry. researchgate.net Sensitivity analyses in pyrolysis models confirm that methanol elimination is the most sensitive reaction in the decomposition of TMM. acs.org

Chemical Kinetic Modeling of this compound Reactions

Detailed chemical kinetic models are essential tools for simulating the complex reaction networks that occur during the combustion of fuels like this compound. Several studies have focused on developing and validating such models for TMM, often building upon existing models for structurally similar compounds like dimethoxymethane (DMM). researchgate.net

A comprehensive kinetic model for TMM combustion has been developed and validated against experimental data, including ignition delay times measured in shock tubes and laminar burning velocities. researchgate.net These models typically consist of a sub-mechanism for the fuel itself, which is then integrated into a larger base mechanism that describes the chemistry of smaller hydrocarbon and oxygenated species.

The analysis of these kinetic models reveals key aspects of TMM's reactivity. At lower temperatures, the consumption of TMM is primarily initiated by H-atom abstraction, particularly by OH radicals. This is followed by classical β-scission and other low-temperature oxidation pathways. researchgate.net As the temperature increases, unimolecular decomposition reactions become a significant consumption channel, contributing to a higher reactivity for TMM compared to linear oxymethylene ethers like OME₂. researchgate.net

The table below summarizes key features and findings from chemical kinetic modeling studies of this compound.

| Model Feature/Finding | Description | Source(s) |

| Model Basis | Often based on models for the structurally similar dimethoxymethane (DMM) and incorporates recent elementary reaction kinetics studies. | researchgate.net |

| Validation Data | Validated against experimental data such as ignition delay times from shock tube experiments and laminar burning velocities. | researchgate.net |

| Low-Temperature Consumption | Primarily consumed via H-atom abstraction by OH radicals, followed by β-scission and low-temperature chemistry. | researchgate.net |

| High-Temperature Consumption | A significant fraction is consumed via unimolecular decomposition, leading to higher reactivity compared to linear OMEs. | researchgate.net |

| Key Pyrolysis Reaction | Methoxy-induced H-atom migration, yielding methanol and a singlet diradical, is a key consumption reaction in pyrolysis. | researchgate.net |

| Sensitivity Analysis | Methanol elimination is identified as the most sensitive reaction during TMM pyrolysis. | acs.org |

These kinetic models are crucial for predicting the combustion behavior of TMM under various conditions and for understanding the formation of pollutants. The continuous refinement of these models, supported by theoretical calculations and experimental data, is vital for the development of advanced combustion technologies utilizing TMM as a fuel or fuel additive.

Theoretical Studies of H-Atom Abstraction Pathways

Theoretical studies have been pivotal in elucidating the specific pathways of hydrogen atom abstraction from this compound, a primary initiation step in its oxidation and atmospheric degradation. These computational investigations provide detailed information on the reactivity of different C-H bonds within the TMM molecule.

The TMM molecule presents two distinct sites for H-atom abstraction: the tertiary hydrogen atom on the central carbon atom (–CH–) and the nine primary hydrogen atoms on the three methoxy groups (CH₃O–). Computational studies consistently show that the introduction of the third methoxy group significantly lowers the bond dissociation energy of the central C-H bond. iupac.org

As a result, H-atom abstraction from the –CH– site is the favored pathway, particularly at lower temperatures, as it presents a lower energy barrier. iupac.org This has been confirmed by theoretical studies on the reaction of TMM with OH radicals.

Calculations using conventional transition state theory have been employed to determine the temperature-dependent rate coefficients and branching ratios for these abstraction channels. The results provide a quantitative understanding of the site-specific reactivity.

The table below presents the calculated individual rate coefficients and branching ratios for the H-abstraction from the –CH– and CH₃O– sites of TMM by OH radicals at 298 K.

| H-Abstraction Site | Individual Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Branching Ratio (%) | Source |

| –CH– | 3.90 × 10⁻¹² | ~71 | iupac.org |

| CH₃O– | 1.58 × 10⁻¹² | ~29 | iupac.org |

These findings highlight that approximately 71% of the initial reaction between TMM and OH radicals at room temperature occurs via abstraction from the central carbon atom. iupac.org

These theoretical insights into the H-atom abstraction pathways are crucial for the accuracy of chemical kinetic models used to simulate TMM combustion and its atmospheric lifetime.

Applications of Trimethoxymethane in Materials Science and Specialized Synthesis

Role of Trimethoxymethane in Sol-Gel Chemistry and Inorganic Materials Synthesis

The sol-gel process is a method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. This compound plays a significant role in this field.

Precursor for Silica-Based Materials and Nanoparticles

This compound is utilized in the synthesis of silica-based materials and nanoparticles. It can act as a dehydrating agent in the preparation of surface-modified colloidal silica (B1680970) nanoparticles. atamanchemicals.comchemicalbook.com In some sol-gel processes, it is used to treat conventional silicas to produce reactive silicas with improved chemisorption properties. google.com The sol-gel process, which forms the basis for creating many silica materials, involves the controlled hydrolysis of a metal precursor to form a sol, which then aggregates to form a gel. acs.org this compound can be used in nonaqueous sol-gel chemistry to control the reaction environment. itmo.ru For instance, it has been used to remove water from a silica sol before the addition of other reagents to create monolithic aerogel samples. itmo.ru

The synthesis of mesoporous silica nanoparticles (MSNs) often involves a silica precursor in an aqueous reaction, where hydrolysis is a key step. nih.gov While not always a direct precursor, this compound's role as a dehydrating agent can be critical in controlling the hydrolysis and condensation reactions that are central to the formation of silica networks. atamanchemicals.comchemicalbook.com

Fabrication of Inorganic-Organic Hybrid Materials

Inorganic-organic hybrid materials are composites that combine the properties of both inorganic and organic components at a molecular or nanometer scale. The sol-gel process is a common method for preparing these materials. researchgate.net this compound is employed in the synthesis of these hybrids, often as a reagent to modify precursors or to control the reaction conditions. rsc.orgresearchgate.net

For example, novel co-condensing agents for sol-gel processes have been synthesized by treating diallyldialkylsilanes with dichloro(methyl)silane or trichlorosilane, followed by treatment with this compound. rsc.orgresearchgate.net These precursors are then sol-gel processed to create xerogels, which are a type of inorganic-organic hybrid material. rsc.orgresearchgate.net The resulting polysiloxane matrices' structure and dynamics can be investigated using solid-state NMR spectroscopy. rsc.orgpsu.edu The use of this compound in these syntheses allows for the creation of materials with tailored properties, such as high mobility in the polymer network. psu.edu

Development of Optical Materials and Waveguide Systems

This compound finds application in the development of advanced optical materials. Organic nonlinear optical (NLO) materials are crucial for applications like electro-optic modulators. google.com These materials often consist of polar NLO molecules incorporated into a polymeric composition. google.com While the direct role of this compound in the final NLO material is not always specified, its utility in synthesizing the complex organic molecules and polymers that form these materials is significant. chemblink.com

Furthermore, the integration of optical technologies into microelectronic devices is a key area of research, with a focus on Si-compatible photonic materials. researchgate.net The synthesis techniques for these materials often need to be compatible with existing fabrication technologies, which can involve sol-gel processes where this compound can be a useful reagent. uni-tuebingen.de Optical waveguide systems, which are fundamental components of these integrated optical circuits, can be fabricated from thin layers of such specialized materials. google.comscispace.comamazonaws.com

Polymer Chemistry and this compound

This compound is a valuable reagent in polymer chemistry, contributing to the synthesis of specialized polymers. chemblink.commyskinrecipes.com

Synthesis of Polyorthoesters

Polyorthoesters are a class of biodegradable polymers known for their use in biomedical applications, such as drug delivery systems. nih.gov These polymers hydrolyze in acidic environments to produce alcohols and esters. nih.gov One of the primary methods for synthesizing polyorthoesters is through the transesterification of orthoesters, like this compound, with diols. nih.govacs.org

In a typical synthesis, this compound reacts with a diol, such as cis-2-butene-1,4-diol, under acidic catalysis to form cyclic orthoester monomers. nih.govacs.org These monomers can then undergo polymerization. The properties of the resulting polyorthoester, including its degradability, can be adjusted by varying the structure of the monomers. nih.govacs.org

| Starting Orthoester | Diol | Resulting Monomer Type |

| Trimethyl orthoformate | cis-2-butene-1,4-diol | Cyclic orthoester |

| Trimethyl orthoacetate | cis-2-butene-1,4-diol | Cyclic orthoester |

| Triisopropyl orthoformate | cis-2-butene-1,4-diol | Cyclic orthoester |

| 2-chloro-1,1,1-trimethoxyethane | cis-2-butene-1,4-diol | Cyclic orthoester |

Synthesis of Complex Organic Molecules and Pharmaceutical Intermediates

This compound is a cornerstone reagent in organic synthesis, valued for its role in creating complex molecules and pharmaceutical intermediates. chemicalbook.comchemblink.comfengchengroup.comguidechem.commarketresearchintellect.comriverlandtrading.com It is used as a methylating agent, a protecting group for aldehydes, and a building block for heterocyclic systems. wikipedia.orgchemicalbook.comguidechem.comhtcorp.in

Its applications in pharmaceutical synthesis are extensive, contributing to the production of drugs such as vitamin B1, sulfadiazine (B1682646), and various antibiotics. atamanchemicals.comfengchengroup.com It is also crucial in the synthesis of agrochemicals like pesticides and herbicides. marketresearchintellect.comriverlandtrading.com

Recent research has highlighted its role in modern synthetic methods. For example, it serves as a methyl radical source in nickel/photoredox-catalyzed methylation of (hetero)aryl chlorides under mild conditions. chemicalbook.com This offers a more efficient alternative to traditional methylation methods that require harsh reagents. chemicalbook.com

This compound is also employed in enantioselective reactions. For instance, it is a critical methyl source in the synthesis of enantiomerically pure 2-azido-3,3-dimethoxypropanamides, which are precursors to the anticonvulsant drug lacosamide (B1674222). chemicalbook.com

Furthermore, it is used in the synthesis of various heterocyclic compounds. chemicalbook.comrsc.org For example, it reacts with amines to form intermediates that can be cyclized with hydrazoic acid to produce tetrazoles. mdpi.com It is also a key reagent in the Bodroux-Chichibabin aldehyde synthesis, where it reacts with a Grignard reagent to form an aldehyde. alfa-chemistry.com

| Reaction Type | Role of this compound | Example Application |

| Radical Methylation | Methyl radical source | Methylation of (hetero)aryl chlorides chemicalbook.com |

| Enantioselective Synthesis | Methyl source | Synthesis of lacosamide precursors chemicalbook.com |

| Heterocycle Synthesis | One-carbon building block | Synthesis of tetrazoles and quinazolinones mdpi.comthieme-connect.com |

| Protecting Group Chemistry | Forms acetals | Protection of aldehydes atamanchemicals.comchemimpex.comchemicalbook.com |

| Formylation | Formyl group donor | Formylation of amines atamanchemicals.comwikipedia.orgthieme-connect.com |

Synthesis of Vitamin B1 and Sulfa Drugs

The compound is also instrumental in the synthesis of certain sulfa drugs, which are a class of synthetic antimicrobial agents. This compound is employed in the production of sulfamethoxazole (B1682508), a widely used antibiotic. It participates in the formation of the oxazole (B20620) ring within the sulfamethoxazole molecule. Furthermore, it is used in the synthesis of sulfadiazine and sulfamonomethoxine.

Applications in Lacosamide and Floxacin Family Synthesis

This compound is a key raw material in the production of the anticonvulsant drug Lacosamide. It is utilized in one of the intermediate steps of the synthesis process. The global demand for Lacosamide has been on the rise, which in turn drives the demand for this compound.

The floxacin family of antibiotics, a broad-spectrum class of antibacterial agents, also relies on this compound for its synthesis. It is used in the production of several members of this family, including ciprofloxacin, levofloxacin, and ofloxacin. The compound is typically used to introduce a methoxymethylidene group, which is a key structural element in these molecules.

Preparation of Steroid Chroman Ketals and Spiroketals with Antioxidant Activity